molecular formula C23H21FN4O2S B11445596 2-((2-fluorobenzyl)thio)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-((2-fluorobenzyl)thio)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11445596
M. Wt: 436.5 g/mol
InChI Key: RPXBHCCXDBJMED-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline structure, with additional functional groups such as a fluorophenylmethylsulfanyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Quinazoline Formation: The quinazoline structure is formed by reacting the triazole intermediate with an appropriate aldehyde or ketone in the presence of a catalyst.

    Functional Group Introduction: The fluorophenylmethylsulfanyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
  • 2-{[(2-bromophenyl)methyl]sulfanyl}-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Uniqueness

The uniqueness of 2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group may enhance its stability and bioavailability compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H21FN4O2S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H21FN4O2S/c1-30-19-12-5-3-8-15(19)21-20-17(10-6-11-18(20)29)25-22-26-23(27-28(21)22)31-13-14-7-2-4-9-16(14)24/h2-5,7-9,12,21H,6,10-11,13H2,1H3,(H,25,26,27)

InChI Key

RPXBHCCXDBJMED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5F

Origin of Product

United States

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